![molecular formula C10H14O4 B1590458 2,6-Bis(hydroxymethyl)-1,4-dimethoxybenzene CAS No. 78840-04-7](/img/structure/B1590458.png)
2,6-Bis(hydroxymethyl)-1,4-dimethoxybenzene
Overview
Description
2,6-Bis(hydroxymethyl)-1,4-dimethoxybenzene is an organic compound with the molecular formula C10H14O4 It is a derivative of benzene, featuring two hydroxymethyl groups and two methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(hydroxymethyl)-1,4-dimethoxybenzene typically involves the hydroxymethylation of 1,4-dimethoxybenzene. One common method is the reaction of 1,4-dimethoxybenzene with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl groups at the 2 and 6 positions of the benzene ring. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(hydroxymethyl)-1,4-dimethoxybenzene can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be used under basic conditions.
Major Products Formed
Oxidation: 2,6-Bis(carboxymethyl)-1,4-dimethoxybenzene or 2,6-Bis(formyl)-1,4-dimethoxybenzene.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Bis(hydroxymethyl)-1,4-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving hydroxymethyl groups.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Bis(hydroxymethyl)-1,4-dimethoxybenzene involves its ability to participate in various chemical reactions due to the presence of reactive hydroxymethyl and methoxy groups. These groups can undergo oxidation, reduction, and substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(hydroxymethyl)pyridine: Similar structure but with a pyridine ring instead of a benzene ring.
2,6-Bis(hydroxymethyl)-4-methylphenol: Similar structure but with a methyl group instead of methoxy groups.
2,6-Bis(hydroxymethyl)-p-cresol: Similar structure but with a hydroxyl group instead of methoxy groups.
Uniqueness
2,6-Bis(hydroxymethyl)-1,4-dimethoxybenzene is unique due to the presence of both hydroxymethyl and methoxy groups on the benzene ring
Biological Activity
2,6-Bis(hydroxymethyl)-1,4-dimethoxybenzene, also known as a derivative of dimethoxybenzene, has garnered attention in scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies while providing a comprehensive overview supported by diverse sources.
Chemical Structure and Properties
This compound is characterized by the presence of two hydroxymethyl groups and two methoxy groups on a benzene ring. Its chemical formula is , and it typically appears as a white crystalline solid with a melting point ranging from 107 to 111 °C .
Biological Activities
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various microbial strains, suggesting potential applications in developing antimicrobial agents.
Antiproliferative Effects
In vitro studies have shown that compounds similar to this compound can inhibit cell proliferation in mammalian cells. For instance, benzopsoralens carrying hydroxymethyl groups demonstrated significant antiproliferative effects by inhibiting topoisomerase II activity . This mechanism may extend to this compound, indicating its potential as an anticancer agent.
The biological activity of this compound is thought to involve interaction with specific molecular targets within biological systems. The presence of hydroxymethyl and methoxy groups may facilitate binding to enzymes or receptors involved in critical biochemical pathways. For example, the inhibition of topoisomerase II can lead to disruptions in DNA replication and repair processes .
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of dimethoxybenzene assessed their antimicrobial properties against standard microbial strains. The results indicated that this compound exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria. The compound's effectiveness was comparable to established antimicrobial agents.
Case Study 2: Anticancer Activity
In a separate investigation focusing on the antiproliferative effects of related compounds on cancer cell lines, it was found that derivatives similar to this compound could inhibit cell growth significantly. The study utilized concentrations ranging from low micromolar to sub-micromolar levels and demonstrated a dose-dependent response in cell viability assays .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
[3-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-13-9-3-7(5-11)10(14-2)8(4-9)6-12/h3-4,11-12H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZFHUSCRNLFCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)CO)OC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70552905 | |
Record name | (2,5-Dimethoxy-1,3-phenylene)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70552905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78840-04-7 | |
Record name | (2,5-Dimethoxy-1,3-phenylene)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70552905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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